molecular formula C5H9N5O B1303191 5-amino-1-methyl-1H-pyrazole-4-carbohydrazide CAS No. 99347-21-4

5-amino-1-methyl-1H-pyrazole-4-carbohydrazide

Cat. No.: B1303191
CAS No.: 99347-21-4
M. Wt: 155.16 g/mol
InChI Key: OFARNLCWFCSYMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-amino-1-methyl-1H-pyrazole-4-carbohydrazide: is a chemical compound with the molecular formula C5H9N5O . It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.

Biochemical Analysis

Biochemical Properties

5-amino-1-methyl-1H-pyrazole-4-carbohydrazide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and function. The nature of these interactions can vary, including enzyme inhibition or activation, binding to specific protein sites, and altering the conformation of biomolecules .

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the expression of genes involved in metabolic processes, leading to changes in cellular energy production and utilization. Additionally, it can impact cell signaling pathways, potentially altering cellular responses to external stimuli .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in conformational changes in the target molecules, affecting their activity and function. Furthermore, it may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound can result in alterations in cellular function, including changes in gene expression and metabolic processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Understanding the dosage-dependent effects is essential for determining the therapeutic potential and safety of this compound .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play critical roles in metabolic processes. These interactions can influence metabolic flux and alter the levels of specific metabolites. For instance, it may affect the activity of enzymes involved in glycolysis or the citric acid cycle, leading to changes in energy production and utilization .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for understanding its biochemical effects. The compound can be transported across cell membranes through specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments or organelles, influencing its activity and function. The distribution of this compound within tissues can also affect its overall impact on cellular processes .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it could localize to the mitochondria, where it may influence energy production and metabolic processes. Understanding the subcellular localization of this compound is essential for elucidating its biochemical mechanisms and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-1-methyl-1H-pyrazole-4-carbohydrazide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid with hydrazine hydrate. The reaction is usually carried out in a solvent such as ethanol or water, and the mixture is heated to reflux for several hours to yield the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen

Properties

IUPAC Name

5-amino-1-methylpyrazole-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N5O/c1-10-4(6)3(2-8-10)5(11)9-7/h2H,6-7H2,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFARNLCWFCSYMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C(=O)NN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30377090
Record name 5-Amino-1-methyl-1H-pyrazole-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99347-21-4
Record name 5-Amino-1-methyl-1H-pyrazole-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is the primary application of 5-amino-1-methyl-1H-pyrazole-4-carbohydrazide as discussed in the research paper?

A1: The research paper focuses on the synthesis of novel 1-(substituted-pyrazole-4-carbonyl)-pyrazoles utilizing this compound as a starting material. [] The synthesized compounds were then evaluated for their herbicidal activity. Therefore, the primary application explored in this study is the development of new herbicides.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.